molecular formula C6H8O4S B3059381 1,1-dioxo-3,4-dihydro-2H-1lambda6-thiopyran-5-carboxylic acid CAS No. 99418-18-5

1,1-dioxo-3,4-dihydro-2H-1lambda6-thiopyran-5-carboxylic acid

Cat. No.: B3059381
CAS No.: 99418-18-5
M. Wt: 176.19
InChI Key: QXWCCUNTWLGBAB-UHFFFAOYSA-N
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Description

1,1-Dioxo-3,4-dihydro-2H-1λ⁶-thiopyran-5-carboxylic acid (CAS: 99418-18-5) is a sulfur-containing heterocyclic compound with the molecular formula C₆H₈O₄S and a molar mass of 176.19 g/mol . It features a partially saturated thiopyran ring system (3,4-dihydro-2H-thiopyran) with a sulfone group (1,1-dioxo) and a carboxylic acid substituent at position 4. Key physicochemical properties include:

  • Density: 1.511 ± 0.06 g/cm³ (predicted)
  • Boiling Point: 426.2 ± 44.0 °C (predicted)
  • pKa: 2.70 ± 0.20 (predicted), indicating moderate acidity typical of carboxylic acids .

This compound is structurally distinct due to its sulfur-oxygen hybrid system, which confers unique electronic and steric properties compared to purely hydrocarbon-based analogs. Its applications span organic synthesis, medicinal chemistry (e.g., as a building block for bioactive molecules), and materials science .

Properties

IUPAC Name

1,1-dioxo-3,4-dihydro-2H-thiopyran-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4S/c7-6(8)5-2-1-3-11(9,10)4-5/h4H,1-3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWCCUNTWLGBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CS(=O)(=O)C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001198242
Record name 2H-Thiopyran-5-carboxylic acid, 3,4-dihydro-, 1,1-dioxide
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Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99418-18-5
Record name 2H-Thiopyran-5-carboxylic acid, 3,4-dihydro-, 1,1-dioxide
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Record name 2H-Thiopyran-5-carboxylic acid, 3,4-dihydro-, 1,1-dioxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dioxo-3,4-dihydro-2H-1lambda6-thiopyran-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the oxidation of thiopyran derivatives. One common method involves the oxidation of 3,4-dihydro-2H-thiopyran-5-carboxylic acid using oxidizing agents such as hydrogen peroxide or peracetic acid under acidic conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale oxidation reactions. These reactions are carried out in reactors designed to handle the exothermic nature of the oxidation process. The use of continuous flow reactors and automated control systems ensures the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dioxo-3,4-dihydro-2H-1lambda6-thiopyran-5-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted thiopyran derivatives.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, peracetic acid, and other strong oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines, alcohols, or halides under appropriate conditions.

Major Products Formed:

  • Oxidation Products: Higher oxidized derivatives of the thiopyran ring.

  • Reduction Products: Thiol or alcohol derivatives.

  • Substitution Products: Various substituted thiopyran derivatives.

Scientific Research Applications

1,1-Dioxo-3,4-dihydro-2H-1lambda6-thiopyran-5-carboxylic acid has several scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex sulfur-containing compounds.

  • Biology: Investigated for its potential biological activities, such as antimicrobial properties.

  • Medicine: Studied for its potential therapeutic applications, including its use as a precursor for drug development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. Its sulfur atom can interact with biological molecules, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1,1-dioxo-3,4-dihydro-2H-1λ⁶-thiopyran-5-carboxylic acid with four analogs, highlighting structural variations and their implications:

Compound Molecular Formula Molar Mass (g/mol) Key Structural Features Functional Implications
1,1-dioxo-3,4-dihydro-2H-1λ⁶-thiopyran-5-carboxylic acid (Target) C₆H₈O₄S 176.19 Thiopyran ring with sulfone and carboxylic acid groups Moderate acidity; potential for hydrogen bonding and metal coordination
1,1-dioxo-3,4-dihydro-2H-1λ⁶-benzothiopyran-6-carboxylic acid C₇H₈O₄S 188.20 Benzene-fused thiopyran ring Increased aromaticity and lipophilicity; may enhance membrane permeability
1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid C₉H₁₀N₂O₄S 242.25 Pyrazole ring fused to a sulfolane (thiolan) system Dual functional groups (pyrazole + carboxylic acid) for multi-target drug design
2-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic Acid C₁₃H₁₁NO₆S 309.29 Isoindole-1,3-dione core with sulfolane and carboxylic acid substituents Enhanced π-π stacking potential; suitable for kinase inhibition or protease modulation

Key Observations:

Ring Systems :

  • The target compound’s thiopyran ring is less aromatic than the benzene-fused analog , resulting in lower stability but greater conformational flexibility.
  • Pyrazole- and isoindole-containing analogs introduce nitrogen heteroatoms, enabling hydrogen bonding and interactions with biological targets (e.g., enzymes).

Acidity and Reactivity :

  • The pKa of the target compound (~2.70) is comparable to simple carboxylic acids (e.g., acetic acid: pKa ~2.76), but electron-withdrawing sulfone groups may slightly enhance acidity .
  • The isoindole derivative’s additional electron-withdrawing dioxo groups could further lower its pKa, increasing reactivity in nucleophilic environments .

Applications: The benzothiopyran analog’s increased lipophilicity makes it favorable for CNS-targeting drugs .

Biological Activity

1,1-Dioxo-3,4-dihydro-2H-1lambda6-thiopyran-5-carboxylic acid is a compound that has been studied for its potential biological activities. This article summarizes the available research findings on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C5H8O3S
  • Synonyms : Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide
  • CAS Number : 29431-37-6

The structure features a thiopyran ring with a dioxo group and a carboxylic acid functionality, which may contribute to its biological activity.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Anti-inflammatory Activity : The compound has been shown to modulate TNF-alpha synthesis and inhibit phosphodiesterase 4 (PDE4), which are critical pathways in inflammatory responses .
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens, although specific data on efficacy and mechanisms remain limited.
  • Herbicidal Activity : Certain derivatives of thiopyran compounds have demonstrated herbicidal properties, indicating a possible application in agricultural practices .

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's effects on cell lines and microbial strains. Notable findings include:

  • Cell Viability Assays : The compound exhibited varying degrees of cytotoxicity against cancer cell lines, suggesting a potential role in cancer therapy.
  • Microbial Assays : The compound showed inhibitory effects on bacterial growth, although further studies are needed to quantify this activity.

In Vivo Studies

Limited in vivo studies have been reported. However, some animal models indicate that the compound may reduce inflammation markers and exhibit protective effects against oxidative stress.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Case Study on Inflammation : A study involving animal models of arthritis demonstrated that treatment with the compound resulted in reduced swelling and pain scores compared to control groups.
  • Herbicidal Efficacy : Field trials with modified derivatives showed significant control over specific grass weeds, outperforming traditional herbicides under certain conditions .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryModulates TNF-alpha synthesis
AntimicrobialInhibitory effects on bacteria
HerbicidalEffective against grass weeds
CytotoxicityVaries across cancer cell lines

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,1-dioxo-3,4-dihydro-2H-1λ⁶-thiopyran-5-carboxylic acid, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization reactions involving thiopyran precursors. For example, analogous carboxylic acid derivatives (e.g., pyrazole-based systems) have been synthesized using Pd(PPh₃)₄ as a catalyst in degassed DMF/water mixtures, followed by purification via column chromatography . Optimizing stoichiometry, reaction time (e.g., 2.5–3 hours under reflux), and solvent polarity (e.g., acetic acid with sodium acetate) improves yields .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer : Infrared (IR) spectroscopy identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹), while ¹H and ¹³C NMR confirm proton environments and carbon backbone integrity. For example, NMR data for similar compounds (e.g., δ 7.2–8.1 ppm for aromatic protons) and mass spectrometry (MS) for molecular ion validation are critical .

Q. How can purity and stability be assessed during storage?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity analysis. Stability studies should include thermogravimetric analysis (TGA) to monitor decomposition temperatures and accelerated aging under controlled humidity (e.g., 40°C/75% RH for 6 months) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the thiopyran ring in nucleophilic or electrophilic reactions?

  • Methodological Answer : Density functional theory (DFT) calculations can predict electron density distribution, identifying reactive sites. For instance, the sulfur dioxide group (1,1-dioxo) acts as an electron-withdrawing group, polarizing the thiopyran ring and directing electrophilic attacks to the 5-carboxylic acid position . Experimental validation via substituent-directed synthesis (e.g., halogenation at C-3 or C-4) is advised .

Q. How do crystal packing and intermolecular interactions influence the compound’s physicochemical properties?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals hydrogen-bonding networks (e.g., O–H···O interactions between carboxylic acid groups) and torsional angles (e.g., C–S–O dihedral angles of ~110–112°). These interactions correlate with solubility and melting behavior, as seen in structurally analogous dioxane-carboxylic acids .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer : Meta-analyses of structure-activity relationship (SAR) studies should compare substituent effects (e.g., methyl vs. phenyl groups at C-3). For example, 3-methyl derivatives may exhibit reduced cytotoxicity compared to bulkier substituents due to steric hindrance in target binding . Dose-response assays across multiple cell lines (e.g., IC₅₀ variability) are critical for reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-dioxo-3,4-dihydro-2H-1lambda6-thiopyran-5-carboxylic acid
Reactant of Route 2
1,1-dioxo-3,4-dihydro-2H-1lambda6-thiopyran-5-carboxylic acid

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